REACTION_CXSMILES
|
C([Mg]Cl)(C)C.Br[C:7]1[CH:12]=[C:11]([F:13])[CH:10]=[CH:9][C:8]=1[O:14][CH3:15].[O:16]1[C:18]2([CH2:23][CH2:22][N:21]([C:24]([O:26][C:27]([CH3:30])([CH3:29])[CH3:28])=[O:25])[CH2:20][CH2:19]2)[CH2:17]1>O1CCCC1.O>[C:27]([O:26][C:24]([N:21]1[CH2:22][CH2:23][C:18]([CH2:17][C:7]2[CH:12]=[C:11]([F:13])[CH:10]=[CH:9][C:8]=2[O:14][CH3:15])([OH:16])[CH2:19][CH2:20]1)=[O:25])([CH3:30])([CH3:28])[CH3:29]
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)[Mg]Cl
|
Name
|
|
Quantity
|
34.2 mL
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=CC(=C1)F)OC
|
Name
|
|
Quantity
|
130 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
56.2 g
|
Type
|
reactant
|
Smiles
|
O1CC12CCN(CC2)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
110 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
copper (I) bromide dimethyl sulphide complex (0.4 g) was added
|
Type
|
WAIT
|
Details
|
After a further 3 hours at 30° C.
|
Duration
|
3 h
|
Type
|
EXTRACTION
|
Details
|
extracted with tert.-butyl methyl ether (600 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Combined organic extracts were dried over anhydrous magnesium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCC(CC1)(O)CC1=C(C=CC(=C1)F)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 86 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |